

The Definitive Spectroscopic Guide to 2-(α -Methylbenzyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

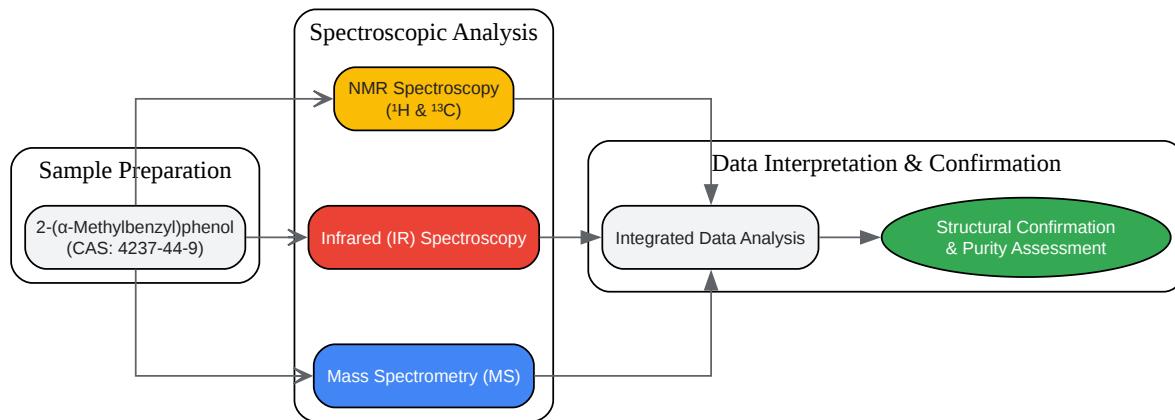
Compound of Interest

Compound Name: 2-(1-Phenylethyl)phenol

Cat. No.: B7821210

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals


Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-(α -Methylbenzyl)phenol (CAS 4237-44-9), a key intermediate in various chemical syntheses. As a disubstituted phenol, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document offers an in-depth examination of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C) data. Beyond presenting the raw data, this guide emphasizes the underlying principles and experimental rationale, providing field-proven insights into data acquisition and interpretation to ensure both scientific integrity and practical utility for professionals in drug development and chemical research.

Molecular Structure and Analytical Overview

2-(α -Methylbenzyl)phenol, also known as **2-(1-Phenylethyl)phenol**, possesses a molecular formula of $\text{C}_{14}\text{H}_{14}\text{O}$ and a molecular weight of approximately 198.26 g/mol [1]. The structure features a phenol ring substituted at the ortho position with an α -methylbenzyl group (a phenylethyl group). This specific arrangement, with its chiral center at the benzylic carbon, dictates a unique spectroscopic fingerprint that is crucial for its unambiguous identification and quality control.

The analytical workflow for confirming the structure and purity of 2-(α -Methylbenzyl)phenol is an integrated process. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic analysis of 2-(α -Methylbenzyl)phenol.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural motifs.

Rationale for Electron Ionization (EI)

Electron Ionization (EI) is the method of choice for the initial analysis of relatively small, thermally stable organic molecules like 2-(α -Methylbenzyl)phenol. The high energy (typically 70 eV) used in EI induces reproducible and extensive fragmentation. This creates a detailed "fingerprint" mass spectrum that is highly characteristic of the molecule and allows for robust library matching and structural inference. The resulting fragments provide clues to the molecule's constituent parts, such as the phenyl, benzyl, and phenol groups.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: A small volume (typically 1 μ L) is injected into the GC inlet, which is heated to ensure rapid volatilization.
- Chromatographic Separation: The analyte is separated from any impurities on a non-polar capillary column (e.g., DB-5ms). The temperature program is designed to ensure a sharp peak shape for the analyte.
- Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation: Fragmentation Analysis

The mass spectrum of 2-(α -Methylbenzyl)phenol is available from the NIST Mass Spectrometry Data Center[2]. The key is to identify the molecular ion peak ($M^{+\bullet}$) and then rationalize the major fragment ions.

Table 1: Key Mass Spectrometry Data for 2-(α -Methylbenzyl)phenol

m/z Value	Proposed Fragment Ion	Formula	Significance
198	$[M]^{+\bullet}$	$C_{14}H_{14}O$	Molecular Ion: Confirms the molecular weight of the compound[2].
183	$[M - CH_3]^+$	$C_{13}H_{11}O$	Loss of Methyl Group: A prominent peak resulting from the cleavage of the methyl group, forming a stable benzylic/phenolic cation.
105	$[C_7H_5O]^+ / [C_8H_9]^+$	-	Benzyl Cation Precursor: Often arises from cleavage of the bond between the two aromatic rings.

The most significant fragmentation pathway involves the benzylic cleavage, which is the scission of the C-C bond between the methyl group and the benzylic carbon. This process results in the loss of a methyl radical ($\bullet CH_3$, mass 15) to form a highly stable cation at m/z 183. This fragment is stabilized by resonance across both the phenolic and phenyl ring systems.

Caption: Primary fragmentation pathway of 2-(α -Methylbenzyl)phenol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Rationale for Attenuated Total Reflectance (ATR) or Gas-Phase Analysis

For a solid or liquid sample, Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a common and efficient method. It requires minimal sample preparation and provides high-quality spectra. Alternatively, gas-phase IR, often coupled with GC, provides a spectrum of the isolated molecule free from intermolecular interactions like hydrogen bonding, which can sharpen absorption bands^[2]. The NIST reference spectrum was acquired in the gas phase.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides clear evidence for the key functional groups: the phenolic hydroxyl (-OH) group and the aromatic rings.

Table 2: Characteristic IR Absorption Bands for 2-(α -Methylbenzyl)phenol

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Significance
~3650 (sharp)	O-H Stretch (free)	Phenol (-OH)	In the gas-phase spectrum, this sharp band indicates a free, non-hydrogen-bonded hydroxyl group[2]. In a condensed phase (liquid/solid), this would appear as a very broad band centered around 3200-3500 cm ⁻¹ due to intermolecular hydrogen bonding.
3000 - 3100	C-H Stretch (sp ²)	Aromatic Rings	Absorptions in this region are characteristic of C-H bonds on the benzene rings.
2850 - 3000	C-H Stretch (sp ³)	Alkyl Groups	These bands correspond to the C-H stretching of the methyl (-CH ₃) and methine (-CH) groups.
~1600, ~1490	C=C Stretch	Aromatic Rings	These absorptions are diagnostic for the carbon-carbon double bond stretching within the aromatic rings.
~1220	C-O Stretch	Phenol	The stretching vibration of the C-O bond in a phenol is typically strong and appears at a higher

			wavenumber than in aliphatic alcohols, a key diagnostic feature.
~750	C-H Out-of-Plane Bending	Aromatic Rings	This strong absorption is characteristic of ortho-disubstituted benzene rings, providing evidence for the substitution pattern on the phenol ring. Monosubstituted rings also show characteristic bands in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made. Both ^1H and ^{13}C NMR spectra for this compound are available from SpectraBase[1].

Rationale for ^1H and ^{13}C NMR

- ^1H NMR (Proton NMR): Provides information on the number of different types of protons, the electronic environment of each proton, and how many neighboring protons each proton has. The integration of the signals gives the relative ratio of the protons.
- ^{13}C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their electronic environments (e.g., aliphatic, aromatic, attached to an electronegative atom).

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3). CDCl_3 is chosen for its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can be used for spectral calibration.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard.
- **Acquisition:** The sample is placed in a high-field NMR spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled experiment is typically run, which results in each unique carbon appearing as a single sharp line, simplifying the spectrum.

^1H NMR Data: Predicted Spectrum and Interpretation

Table 3: Predicted ^1H NMR Data for 2-(α -Methylbenzyl)phenol in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.20 - 7.40	Multiplet (m)	5H	Phenyl Ring Protons	The five protons of the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region.
~6.70 - 7.10	Multiplet (m)	4H	Phenol Ring Protons	The four protons on the substituted phenol ring are chemically distinct and will show complex splitting patterns due to ortho, meta, and para couplings.
~5.0 (variable)	Broad Singlet (s)	1H	Phenolic -OH	The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature due to hydrogen bonding. It often appears as a broad singlet and will exchange with D ₂ O[3].

~4.30	Quartet (q)	1H	Benzylic Methine (-CH)	This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule). Its position is downfield due to the deshielding effect of two adjacent aromatic rings.
~1.65	Doublet (d)	3H	Methyl Protons (-CH ₃)	These three protons are coupled to the single benzylic methine proton, resulting in a doublet.

¹³C NMR Data: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all 14 carbons are chemically non-equivalent except for any accidental overlap.

Table 4: Predicted ¹³C NMR Data for 2-(α -Methylbenzyl)phenol in CDCl₃

Chemical Shift (δ , ppm)	Assignment	Rationale
~152 - 156	C-OH (Phenol Ring)	The ipso-carbon attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield among the aromatic carbons.
~145	Quaternary C (Phenyl Ring)	The ipso-carbon of the phenyl ring, attached to the methine carbon.
~120 - 140	Aromatic C-H and Quaternary C	The remaining 10 aromatic carbons (4 from the phenol ring, 5 from the phenyl ring, and the quaternary carbon ortho to the -OH group) will resonate in this region. The specific shifts are influenced by substitution patterns.
~45	Benzylic Methine (-CH ₂)	The benzylic carbon is attached to two aromatic rings, shifting it downfield into this region.
~22	Methyl (-CH ₃)	The aliphatic methyl carbon appears in the typical upfield region.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of 2-(α -Methylbenzyl)phenol is a clear demonstration of the power of an integrated spectroscopic approach. Mass spectrometry confirms the molecular weight (198 g/mol) and reveals a characteristic fragmentation pattern dominated by the loss of a methyl group. IR spectroscopy provides definitive evidence of the phenolic -OH and aromatic

functionalities. Finally, ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework, confirming the ortho-substitution pattern and the presence of the α -methylbenzyl side chain. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 3. CN104262110A - Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Definitive Spectroscopic Guide to 2-(α -Methylbenzyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821210#spectral-data-of-2-alpha-methylbenzyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com